molecular formula C19H19N3OS4 B5233683 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B5233683
M. Wt: 433.6 g/mol
InChI Key: KONRNEJUGOCXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone involves several steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation.

    Formation of the Quinoline Ring: The quinoline ring is typically synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Formation of the Dithiolo Ring: The dithiolo ring can be synthesized by the reaction of a suitable dithiol with a quinoline derivative.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The imidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted imidazole and quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through its heterocyclic rings and sulfur atoms. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole.

    Quinoline Derivatives: Compounds like quinine and chloroquine.

    Dithiolo Derivatives: Compounds like dithiothreitol.

Uniqueness

The uniqueness of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone lies in its combination of multiple heterocyclic structures, which provides a diverse range of chemical and biological properties

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS4/c1-11-5-6-13-12(9-11)15-16(26-27-17(15)24)19(2,3)22(13)14(23)10-25-18-20-7-8-21(18)4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONRNEJUGOCXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.